
6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluorine atom and a methyl group in the compound’s structure may impart unique chemical and physical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted isoquinolines
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including 6-fluoro-2-methyl variants, exhibit significant biological activity. These compounds have been investigated for their potential as:
- Dopamine Receptor Modulators: Some derivatives are positive allosteric modulators (PAMs) of the dopamine D1 receptor, which may be useful in treating neurological disorders such as Parkinson's disease and schizophrenia. They can alleviate cognitive impairments associated with these conditions and improve motor symptoms .
- Antimicrobial Agents: Studies have shown that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. For instance, compounds derived from the 3,4-dihydroisoquinolin scaffold have demonstrated efficacy against various pathogens .
Case Studies:
A notable study synthesized a series of 3,4-dihydroisoquinolin derivatives to evaluate their antioomycete activity against Pythium recalcitrans. One compound exhibited an EC50 value significantly lower than commercial antifungal agents, indicating its potential as a potent agricultural fungicide .
Plant Disease Management
Antifungal Activity:
The unique structure of 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has been utilized in developing effective antifungal agents. Research focusing on its derivatives revealed:
- High Potency Against Phytopathogens: A derivative demonstrated superior activity against Pythium recalcitrans with an EC50 value of 14 μM, outperforming traditional treatments like hymexazol .
- In Vivo Efficacy: In practical applications, this compound showed a preventive efficacy of up to 96.5% at optimal dosages in pot experiments, highlighting its potential for agricultural use .
Synthetic Intermediate
Role in Organic Synthesis:
this compound serves as a valuable building block in organic synthesis. Its utility includes:
- Synthesis of Complex Molecules: The compound can be employed as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals due to its reactive functional groups.
- Facilitating Diverse Chemical Reactions: Its structure allows for various modifications, enabling the creation of a wide range of derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom can enhance binding affinity and selectivity, potentially leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Contains a chlorine atom instead of fluorine, which may affect its reactivity and interactions.
6-fluoro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methyl group, potentially altering its chemical behavior and applications.
Uniqueness
The presence of both the fluorine atom and the methyl group in 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one makes it unique compared to its analogs. These substituents can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 214045-84-8) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.
- Molecular Formula : C₉H₈FNO
- Molecular Weight : 165.16 g/mol
- InChIKey : QAYARJVVFMRVQJ-UHFFFAOYSA-N
1. Antimicrobial Activity
Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various phytopathogens, particularly Pythium recalcitrans , where it demonstrated an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol .
Compound | Pathogen | EC50 (mM) | Preventive Efficacy (%) |
---|---|---|---|
I23 | Pythium recalcitrans | 14 | 96.5 (at 5 mg/pot) |
Hymexazol | Pythium recalcitrans | 37.7 | 63.9 |
2. Interaction with Sigma Receptors
This compound is noted for its role as a ligand for sigma receptors. These receptors are implicated in various neurological processes and have been targeted for drug development in treating neurodegenerative diseases and cancer. The compound's interaction with sigma receptors suggests potential therapeutic applications in modulating neuroprotection and neuroinflammation.
3. Inhibition of Enzymatic Activity
Recent studies have explored the compound's ability to inhibit specific enzymes involved in disease processes. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound showed varying degrees of inhibitory activity, indicating its potential role in antiviral drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : In the case of its antifungal activity against Pythium recalcitrans, the compound appears to disrupt biological membrane systems, leading to cell death .
- Receptor Modulation : As a sigma receptor ligand, it may modulate signaling pathways involved in neuroprotection and apoptosis.
Case Study 1: Antifungal Efficacy
In a controlled study assessing the antifungal properties of various isoquinoline derivatives, this compound exhibited superior efficacy against Pythium recalcitrans compared to other compounds tested. The study utilized both in vitro and in vivo methodologies to confirm its effectiveness as an agricultural fungicide.
Case Study 2: Neuroprotective Potential
Another study investigated the neuroprotective effects of sigma receptor ligands in models of neurodegeneration. Compounds similar to this compound were shown to reduce neuronal apoptosis and inflammation markers in vitro, suggesting a potential therapeutic application for neurodegenerative diseases.
Properties
IUPAC Name |
6-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKLSBFOEQCVJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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